molecular formula C6H10O3 B3340694 2-Hydroxycyclopentane-1-carboxylic acid CAS No. 81887-89-0

2-Hydroxycyclopentane-1-carboxylic acid

Cat. No.: B3340694
CAS No.: 81887-89-0
M. Wt: 130.14 g/mol
InChI Key: VCHGSWURBGPKQZ-UHFFFAOYSA-N
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Description

2-Hydroxycyclopentane-1-carboxylic acid is a chemical compound that belongs to the class of hydroxyproline derivatives. It is characterized by its molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. This compound is used as an intermediate in the synthesis of various organic compounds, including glucosides and tosyl esters.

Preparation Methods

2-Hydroxycyclopentane-1-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with sodium methoxide in a methanol solution. The resulting product is then hydrolyzed with hydrochloric acid to release this compound. This compound can also be produced industrially by the successive application of carbon dioxide or carbon monoxide to cyclopentene, yielding cyclopentane- and cyclopentene-carboxylic acids .

Chemical Reactions Analysis

2-Hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where the hydroxyl group or carboxyl group is replaced by other functional groups.

    Tosylation: It is used as a reagent for tosylation reactions, where the hydroxyl group is replaced by a tosyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and tosyl chloride for tosylation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Hydroxycyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of organic esters and phenolic compounds.

    Biology: This compound is utilized in the preparation of various biologically active molecules.

    Medicine: It serves as a reagent in the synthesis of pharmaceutical compounds, such as BMS-457, a potent and selective CCR1 antagonist.

    Industry: It is employed in the production of glucosides and tosyl esters, which are important in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxycyclopentane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and carboxyl functional groups. These groups allow it to interact with different molecular targets and pathways, facilitating the synthesis of complex organic molecules. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

2-Hydroxycyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclopentanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Hydroxycyclohexane-1-carboxylic acid: Contains an additional carbon in the ring structure, which can affect its chemical properties and reactivity.

    Hydroxyproline: A structurally similar compound that is commonly found in collagen and has significant biological importance.

The uniqueness of this compound lies in its specific ring structure and functional groups, which make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-hydroxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHGSWURBGPKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81887-89-0
Record name 2-hydroxycyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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